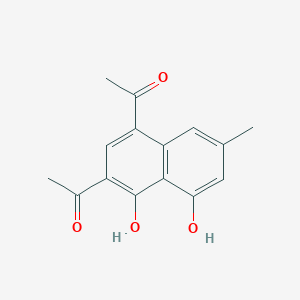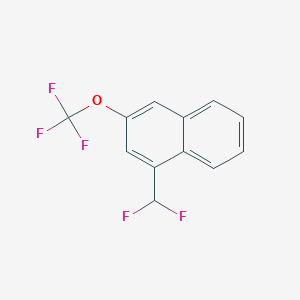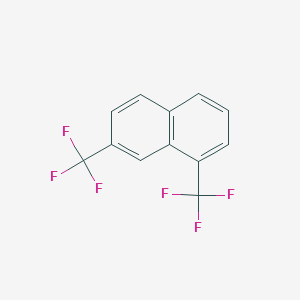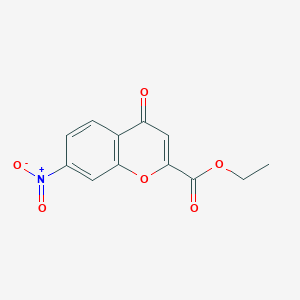
Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate is a chemical compound belonging to the chromene family Chromenes are a class of organic compounds characterized by a benzopyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate typically involves the reaction of 4-hydroxycoumarin with ethyl chloroformate in the presence of a base, followed by nitration. The reaction conditions often include:
Base: Commonly used bases include pyridine or triethylamine.
Solvent: Solvents such as dichloromethane or chloroform are frequently used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted chromene derivatives.
Applications De Recherche Scientifique
Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and proteins, altering their function and leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-oxo-4H-chromene-2-carboxylate
- Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
- Ethyl 2-amino-4-oxo-4H-chromene-3-carboxylate
Uniqueness
Ethyl 7-nitro-4-oxo-4H-chromene-2-carboxylate is unique due to the presence of the nitro group at the 7th position. This nitro group imparts distinct chemical reactivity and potential biological activities that are not observed in its analogs. The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C12H9NO6 |
|---|---|
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
ethyl 7-nitro-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C12H9NO6/c1-2-18-12(15)11-6-9(14)8-4-3-7(13(16)17)5-10(8)19-11/h3-6H,2H2,1H3 |
Clé InChI |
OIDQTXCUSWMZPT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


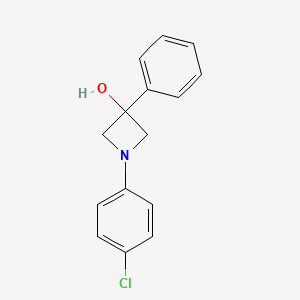
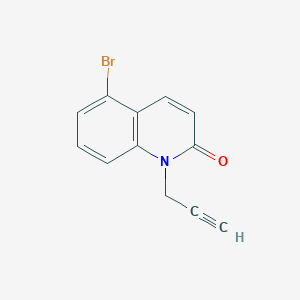




![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)


